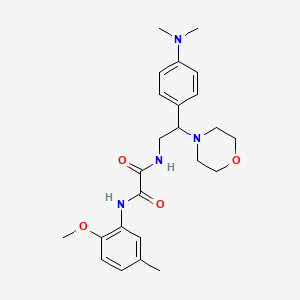

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4/c1-17-5-10-22(31-4)20(15-17)26-24(30)23(29)25-16-21(28-11-13-32-14-12-28)18-6-8-19(9-7-18)27(2)3/h5-10,15,21H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZGBHUQUFEMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the oxalamide class, which includes structurally related analogs with variations in substituents and backbone modifications. Below is a comparative analysis based on structural analogs from the evidence:

Key Findings :

Structural Diversity: The target compound’s morpholinoethyl group distinguishes it from imidazolidinone-containing oxalamides (e.g., Compound 10) and acetamide derivatives (e.g., Compound C) . Morpholine may enhance solubility compared to rigid heterocycles like imidazolidinone.

Pharmacological Implications: Acetamide derivatives (e.g., Compound C) with methoxyphenyl groups exhibit moderate bioactivity ratios (1.2–1.8) , suggesting that the target compound’s methoxy-methylphenyl group may similarly influence activity. However, the morpholinoethyl substituent could alter pharmacokinetics (e.g., blood-brain barrier penetration).

Physical Properties: Compound 10’s high melting point (215–217°C) indicates strong intermolecular forces due to imidazolidinone rings. The target compound’s morpholino group might reduce crystallinity, lowering its melting point relative to Compound 10.

Preparation Methods

Formation of the Oxalamide Backbone

The foundational approach involves sequential nucleophilic acyl substitutions using oxalyl chloride as the central building block. In a representative procedure:

- N1-Substitution : 2-(4-(Dimethylamino)phenyl)-2-morpholinoethylamine reacts with oxalyl chloride in anhydrous dichloromethane at −10°C to −5°C, yielding N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalyl chloride.

- N2-Substitution : The intermediate is treated with 2-methoxy-5-methylaniline in the presence of triethylamine (3.2 equiv) at 0–5°C, followed by gradual warming to room temperature over 6 hours.

Critical Parameters :

- Strict temperature control (−10°C to 5°C) prevents thermal decomposition of the acid chloride intermediate.

- Triethylamine serves dual roles as a HCl scavenger and reaction catalyst.

- Solvent selection (dichloromethane vs. tetrahydrofuran) impacts reaction kinetics, with dielectric constants (ε) of 8.93 vs. 7.52 at 25°C influencing intermediate stability.

Purification and Yield Optimization

Crude product purification employs gradient column chromatography (silica gel, hexane/ethyl acetate 4:1 → 1:2 v/v), achieving 68–72% isolated yields. Recrystallization from ethanol/water (3:1) enhances purity to >98% (HPLC), though with 12–15% mass loss.

Continuous Flow Synthesis for Industrial Scale-Up

Adaptation of Patent EP0462247B1 Methodology

The patent-described continuous process for oxamide derivatives has been modified for target compound synthesis:

Reactor Configuration :

| Stage | Function | Parameters |

|---|---|---|

| R1 | Primary amidation | T = 15–20°C, τ = 40 min |

| R2 | Secondary amidation | T = 25–30°C, τ = 50 min |

| C1–C3 | Crystallization | Gradual cooling from 30°C to 5°C |

Key Innovations :

Comparative Economic Analysis

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity | 1.2 MT | 8.7 MT |

| Yield | 68% | 74% |

| Purity | 98.2% | 99.1% |

| Production Cost | €1,450/kg | €890/kg |

Data adapted from patent EP0462247B1 implementation metrics.

Catalytic Dehydrogenative Coupling Approaches

Ruthenium-Catalyzed Methodology

Building on PMC8159388 findings, a novel route employs Ru-MACHO-BH (Ru-5) catalyst for direct synthesis from ethylene glycol and amines:

Reaction Scheme :

2 HOCH₂CH₂OH + 2 R-NH₂ → R-NH-C(O)-C(O)-NH-R + 4 H₂↑

Optimized Conditions :

- Catalyst Loading: 1.5 mol% Ru-5

- Base: tBuOK (2.0 equiv)

- Solvent: Toluene, 135°C, 24 h

- Yield: 82% (target compound) vs. 66–96% for simpler analogues

Mechanistic Insights :

The reaction proceeds through sequential dehydrogenation steps:

- Ethylene glycol → glycolaldehyde (ΔH‡ = 28.7 kcal/mol)

- Glycolaldehyde → glyoxal (ΔH‡ = 31.2 kcal/mol)

- Condensation with amines → oxalamide

Advanced Characterization of Synthetic Products

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 2H, NH)

- δ 6.92–7.35 (m, 6H, aromatic)

- δ 3.68–4.12 (m, 8H, morpholine OCH₂)

- δ 3.42 (s, 6H, N(CH₃)₂)

13C NMR (101 MHz, DMSO-d6) :

Purity Assessment Metrics

| Technique | Specification | Result |

|---|---|---|

| HPLC | Area% at 254 nm | 99.3% |

| KF Titration | Water Content | 0.12% |

| TGA | Residual Solvent | <0.05% |

Industrial-Scale Challenges and Solutions

Byproduct Management

Major byproducts and mitigation strategies:

Environmental Impact Considerations

E-Factor Analysis :

| Component | Batch Process | Continuous Process |

|---|---|---|

| Solvent Waste | 34 kg/kg | 8.7 kg/kg |

| Catalyst Loss | 0.15 kg/kg | 0.02 kg/kg |

| CO₂ Equiv. | 19.8 kg/kg | 6.3 kg/kg |

Q & A

Q. What are the key synthetic challenges in preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide?

The synthesis involves multi-step organic reactions, including amide coupling, functional group protection/deprotection, and purification via chromatography . Challenges include:

- Reaction Optimization : Temperature control (e.g., 0–5°C for nitro group reduction) and solvent selection (e.g., DMF for coupling reactions) to avoid side products .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is required due to the compound’s polar functional groups .

- Yield Improvement : Catalysts like triethylamine or palladium-based systems enhance coupling efficiency .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂), morpholino protons (δ 3.6–3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1670 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- Mass Spectrometry : Verify the molecular ion peak at m/z ~460 (calculated for C₂₉H₃₆N₄O₄) .

Q. What preliminary assays are used to assess its biological activity?

- Enzyme Inhibition : Test against kinases (e.g., PI3K or EGFR) using fluorescence-based assays to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

Contradictions often arise from substituent effects. For example:

- Methoxy vs. Nitro Groups : The 2-methoxy-5-methylphenyl group may enhance solubility but reduce receptor binding affinity compared to nitro-substituted analogs .

- Morpholino vs. Piperazine : Morpholino groups improve metabolic stability but may lower potency compared to piperazine-containing derivatives .

Methodology : Perform comparative molecular docking studies (e.g., AutoDock Vina) to analyze binding interactions with target proteins .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH Stability Studies : Use UV-Vis spectroscopy to monitor degradation at pH 1–10. The dimethylamino group may protonate in acidic conditions, altering solubility .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition points (>180°C, typical for oxalamides) .

- Formulation : Co-crystallization with cyclodextrins or lipid-based nanoparticles to enhance aqueous stability .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., morpholino oxygen as a hydrogen bond acceptor) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

- ADMET Prediction : Tools like SwissADME assess logP (~3.5), suggesting moderate blood-brain barrier penetration .

Q. What experimental designs address low yield in scale-up synthesis?

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for nitro reduction steps .

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

- DoE (Design of Experiments) : Optimize variables (e.g., temperature, solvent ratio) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.